molecular formula C21H22N4O2 B12174602 3-(1H-indol-3-yl)-1-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]propan-1-one

3-(1H-indol-3-yl)-1-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]propan-1-one

Cat. No.: B12174602
M. Wt: 362.4 g/mol
InChI Key: BQIJMBALSHABOB-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-1-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]propan-1-one is a complex organic compound that features an indole moiety, a piperazine ring, and a pyridine group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-1-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Piperazine Ring Formation: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Coupling Reactions: The final step often involves coupling the indole and piperazine derivatives with the pyridine group using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions may target the carbonyl group.

    Substitution: The piperazine and pyridine rings can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products depend on the specific reactions but may include oxidized or reduced derivatives, halogenated compounds, and substituted analogs.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Biological Activity: Investigated for potential antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-1-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]propan-1-one involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The indole moiety may intercalate with DNA, while the piperazine and pyridine groups can interact with proteins, affecting their function and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-indol-3-yl)-1-(piperazin-1-yl)propan-1-one
  • 1-(4-(pyridin-4-ylcarbonyl)piperazin-1-yl)propan-1-one

Uniqueness

The presence of both the indole and pyridine moieties in 3-(1H-indol-3-yl)-1-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]propan-1-one makes it unique compared to other similar compounds

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C21H22N4O2/c26-20(6-5-17-15-23-19-4-2-1-3-18(17)19)24-11-13-25(14-12-24)21(27)16-7-9-22-10-8-16/h1-4,7-10,15,23H,5-6,11-14H2

InChI Key

BQIJMBALSHABOB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC=NC=C4

Origin of Product

United States

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